1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- is a chemical compound with the molecular formula C12H12OS2 It is a derivative of indenone, characterized by the presence of bis(methylthio)methylene groups
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- typically involves the reaction of 1H-inden-1-one with bis(methylthio)methylene reagents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(methylthio)methylene groups are replaced by other nucleophiles like amines or halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism by which 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- can be compared with other similar compounds, such as:
Indazoles: These compounds share a similar indene backbone but differ in their functional groups and reactivity.
Indoles: Indoles have a similar heterocyclic structure but contain nitrogen atoms, leading to different chemical properties and applications.
Benzimidazoles: These compounds also have a fused ring structure but include nitrogen atoms, making them distinct in terms of their biological activities and uses
The uniqueness of 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- lies in its specific functional groups and the resulting chemical reactivity, which makes it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
61402-25-3 |
---|---|
Fórmula molecular |
C12H12OS2 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
2-[bis(methylsulfanyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C12H12OS2/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,7H2,1-2H3 |
Clave InChI |
CTDVSUGJQHQLOL-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C1CC2=CC=CC=C2C1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.